molecular formula C8H7BrN4 B15296601 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B15296601
M. Wt: 239.07 g/mol
InChI Key: RYXQUWJMCQQLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that features a bromine atom, a triazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the triazole ring on the aniline derivative. The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), and using a base like potassium carbonate to deprotonate the triazole, enhancing its nucleophilicity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound can inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring and aniline group can form hydrogen bonds and other interactions with biological targets, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

IUPAC Name

4-bromo-2-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7BrN4/c9-6-1-2-7(10)8(3-6)13-5-11-4-12-13/h1-5H,10H2

InChI Key

RYXQUWJMCQQLRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N2C=NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.